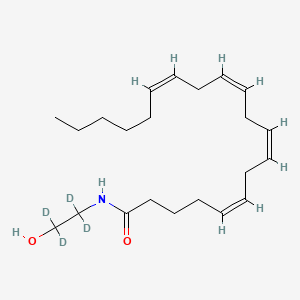

アナンダミド-d4

概要

説明

“N-(2-hydroxyethyl-1,1,2,2-d4)” is a deuterated compound. Deuterated compounds are often used in various fields such as NMR studies or pharmaceuticals . The “5Z,8Z,11Z,14Z-eicosatetraenamide” part suggests it’s a type of fatty acid amide. Fatty acid amides have various biological activities and are involved in cellular signaling .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of deuterium (D) would be evident in the NMR spectra .Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on its functional groups. The amide group might undergo hydrolysis, and the alkene groups might undergo reactions such as oxidation or polymerization .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .科学的研究の応用

神経科学研究

アナンダミド-d4は、アナンダミドの重水素化体として、主に神経科学研究におけるGC-またはLC-質量分析法によるアナンダミドの定量化のための内部標準として使用されます 。これにより、脳におけるアナンダミドの役割を探る研究において正確な測定が可能になります。

アナンダミドは、中枢神経系のCB1受容体と末梢組織(免疫細胞など)のCB2受容体の両方を活性化することが知られており、すべての組織に普遍的に発現する非選択的カチオンチャネルであるTRPV1も活性化します 。これにより、this compoundは、これらの経路とそのさまざまな神経学的プロセスおよび障害における意味を調べる研究において貴重なものになります。

さらに、アナンダミドは恐怖学習と嫌悪記憶の統合の調節に関与しており、げっ歯類モデルはエンドカンナビノイドの不安解消効果を示唆しています 。this compoundの使用は、これらの認知プロセス中にアナンダミドレベルの追跡と定量化を容易にする安定同位体標識を提供することで、このような研究に役立ちます。

エンドカンナビノイドは脳全体に広く分布していることを考えると、this compoundは、まだ発見されていない複数の神経伝達物質との相互作用を解き明かすのに役立つ可能性があります .

作用機序

Target of Action

Anandamide-d4, also known as N-Arachidonoyl[1,1,2,2-d4]ethanolamine or N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a deuterated form of anandamide . Anandamide primarily targets the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . These receptors are found in various tissues throughout the body, with CB1 primarily located in the central nervous system and CB2 in peripheral tissues, including immune cells .

Mode of Action

Anandamide-d4, like its non-deuterated counterpart, activates these receptors, initiating G-protein signaling and a number of biological pathways . The activation of these receptors leads to diverse biological results, including modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants .

Biochemical Pathways

Anandamide-d4 is involved in several biochemical pathways. It is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of anandamide from this composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results .

Pharmacokinetics

It is known to be soluble in ethanol , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anandamide-d4.

Result of Action

The activation of CB1, CB2, and TRPV1 receptors by Anandamide-d4 leads to a variety of molecular and cellular effects. These include modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants . It’s also suggested that Anandamide-d4 might have anti-inflammatory effects .

Action Environment

The action of Anandamide-d4 can be influenced by various environmental factors. For instance, inflammation and nitro-oxidative stress are associated with both increased CB1 expression and increased CNR1 expression and DNA methylation; and CB2 upregulation via increased pro-inflammatory cytokine levels . These factors can potentially affect the efficacy and stability of Anandamide-d4.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946524-40-9 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

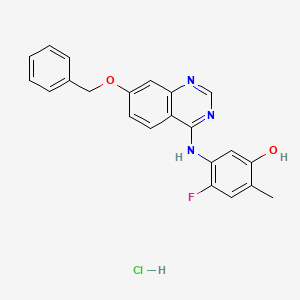

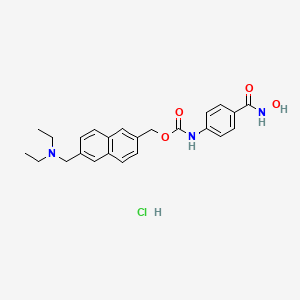

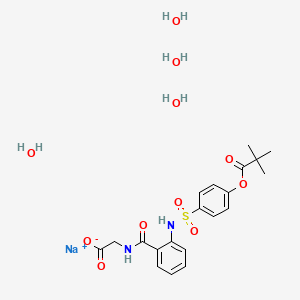

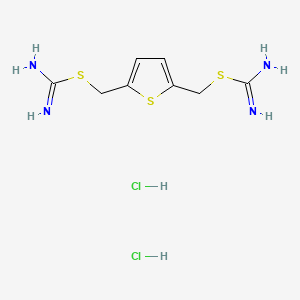

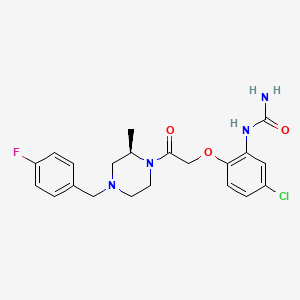

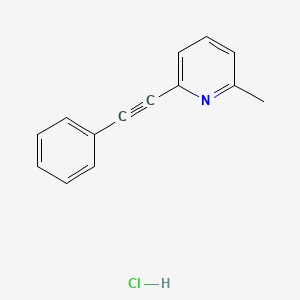

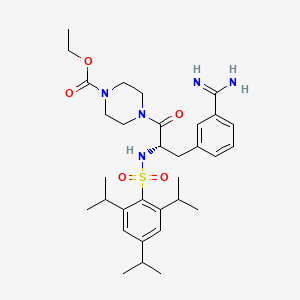

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)